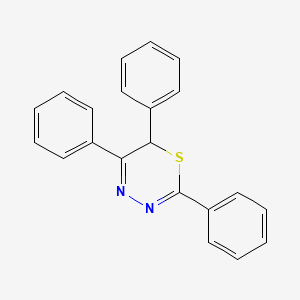
2,5,6-Triphenyl-6H-1,3,4-thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,6-Triphenyl-6H-1,3,4-thiadiazine is a heterocyclic compound that contains a thiadiazine ring with three phenyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Triphenyl-6H-1,3,4-thiadiazine typically involves the reaction of substituted phenacyl bromides with thiosemicarbazide. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2,5,6-Triphenyl-6H-1,3,4-thiadiazine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring into other sulfur-containing heterocycles.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
2,5,6-Triphenyl-6H-1,3,4-thiadiazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of new materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism by which 2,5,6-Triphenyl-6H-1,3,4-thiadiazine exerts its effects involves interactions with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application, but often include inhibition of key metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-aryl-6H-1,3,4-thiadiazines: These compounds share the thiadiazine core but have different substituents, leading to varied chemical properties and applications.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a fused triazole-thiadiazine ring system and are known for their diverse pharmacological activities.
2,4,6-Triphenyl-1,3,5-triazine: This compound has a triazine ring with three phenyl groups and is used in materials science and as a photocatalyst.
Uniqueness
2,5,6-Triphenyl-6H-1,3,4-thiadiazine is unique due to its specific substitution pattern and the presence of the thiadiazine ring. This structure imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
62625-69-8 |
|---|---|
Molecular Formula |
C21H16N2S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2,5,6-triphenyl-6H-1,3,4-thiadiazine |
InChI |
InChI=1S/C21H16N2S/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)24-21(23-22-19)18-14-8-3-9-15-18/h1-15,20H |
InChI Key |
LGZPFIZZYQNDIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NN=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















